molecular formula C12H12O4 B3021250 Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate CAS No. 24393-66-6

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

Cat. No.: B3021250
CAS No.: 24393-66-6
M. Wt: 220.22 g/mol
InChI Key: PTMOFMXIIKUMTA-GQCTYLIASA-N
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Description

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate ( 24393-66-6 ) is a high-purity chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound, which features a benzodioxole ring system, is supplied as the (E)-isomer configuration. Researchers value this compound for its role as a key synthetic intermediate and building block in organic synthesis and medicinal chemistry research. It serves as a precursor for the synthesis of more complex molecules and is structurally related to 3,4-methylenedioxycinnamic acid, which is known to exhibit biological activity as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase . The compound has a calculated density of approximately 1.237 g/cm³ and a high calculated boiling point of around 337.2°C at 760 mmHg, indicating good thermal stability for various experimental conditions . Its structural features make it a valuable intermediate for pharmaceutical research, particularly in the development of compounds with potential biological activity. The crystal structure of this compound has been documented in Acta Crystallographica , providing researchers with essential structural information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult safety data sheets prior to use and handle this material with appropriate laboratory safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
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InChI

InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3/b6-4+
Source PubChem
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InChI Key

PTMOFMXIIKUMTA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201030725
Record name 3-(1,3-Benzodioxol-5-yl)-2-propenoic acid ethyl ester
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Molecular Weight

220.22 g/mol
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CAS No.

24393-66-6, 14731-78-3
Record name Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
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Record name 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester
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Record name Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate
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Record name 3-(1,3-Benzodioxol-5-yl)-2-propenoic acid ethyl ester
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Record name Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate
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Synthetic Methodologies for Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Established Reaction Pathways

Established synthetic routes to Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate are well-documented in organic chemistry literature. These methods offer reliable and generally high-yielding approaches to the target molecule, utilizing readily available starting materials.

Condensation Reactions with 1,3-Benzodioxole-5-carbaldehyde Precursors

A common and efficient strategy for the synthesis of this compound involves the condensation of 1,3-benzodioxole-5-carbaldehyde (also known as piperonal) with a suitable two-carbon component that provides the ethyl acrylate (B77674) moiety.

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer of α,β-unsaturated esters. nih.govconicet.gov.ar This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion. nih.gov For the synthesis of the title compound, 1,3-benzodioxole-5-carbaldehyde is reacted with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base. researchgate.net

The reaction proceeds via the deprotonation of the phosphonate by the base to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde. The resulting intermediate subsequently eliminates a phosphate (B84403) ester to form the desired alkene. The stereochemical outcome, predominantly the (E)-isomer, is a key advantage of this method. conicet.gov.ar A variety of bases can be employed, including sodium hydride, potassium carbonate, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). conicet.gov.arrsc.org

Table 1: Key Reagents and Conditions for Horner-Wadsworth-Emmons Synthesis

Aldehyde PrecursorPhosphonate ReagentBaseTypical SolventIsomer Formed
1,3-Benzodioxole-5-carbaldehydeTriethyl phosphonoacetateSodium hydride, Potassium carbonate, DBUTetrahydrofuran (THF), Dimethylformamide (DMF)(E)-isomer

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an ester, resulting in the formation of an α,β-unsaturated carbonyl compound. researchgate.net In the context of synthesizing this compound, 1,3-benzodioxole-5-carbaldehyde can be reacted with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide.

The mechanism involves the deprotonation of the α-carbon of ethyl acetate by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde. The subsequent elimination of a hydroxide (B78521) ion from the aldol-type intermediate yields the target α,β-unsaturated ester. While effective, controlling the stereoselectivity to favor the (E)-isomer can sometimes be a challenge compared to Horner-Wittig type reactions. researchgate.net

Mizoroki-Heck Cross-Coupling Strategies for Cinnamate (B1238496) Esters

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction has become a cornerstone of modern organic synthesis for the creation of substituted alkenes, including cinnamate esters. researchgate.netmatthey.com To synthesize this compound using this strategy, a halogenated 1,3-benzodioxole (B145889), such as 5-bromo-1,3-benzodioxole or 5-iodo-1,3-benzodioxole, is coupled with ethyl acrylate in the presence of a palladium catalyst and a base. mdpi.comugent.be

The catalytic cycle of the Mizoroki-Heck reaction generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step releases the final product and regenerates the palladium catalyst. nih.gov The choice of palladium source, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. misuratau.edu.lyresearchgate.net

Table 2: Typical Components for Mizoroki-Heck Reaction

Aryl HalideAlkenePalladium CatalystLigand (optional)Base
5-bromo-1,3-benzodioxoleEthyl acrylatePalladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0)Triphenylphosphine, Tri(o-tolyl)phosphineTriethylamine, Potassium carbonate

Esterification of Cinnamic Acid Derivatives

A straightforward and traditional method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, (E)-3-(1,3-benzodioxol-5-yl)acrylic acid. ontosight.ai The Fischer esterification is a classic example of this approach, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. sapub.orgapsu.eduresearchgate.net

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. apsu.edu This method is particularly useful when the parent cinnamic acid derivative is readily available or easily synthesized. acs.org

Innovative and Sustainable Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methodologies in chemistry. For the synthesis of this compound, innovative approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One such approach involves the use of "green" solvents in established reactions. For instance, the Horner-Wadsworth-Emmons reaction has been successfully carried out in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. rsc.org The use of DESs can also facilitate product separation and catalyst recycling.

Furthermore, advancements in catalysis for the Mizoroki-Heck reaction include the development of highly active and recyclable catalysts, such as palladium nanoparticles supported on various materials. These heterogeneous catalysts can be easily separated from the reaction mixture, minimizing metal contamination in the final product and allowing for the reuse of the expensive palladium catalyst. matthey.com

Another area of innovation is the use of alternative energy sources to drive reactions, such as microwave irradiation or sonication. nih.gov These techniques can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. For example, ultrasound-assisted Wittig-Horner reactions have been shown to be highly efficient. nih.gov

Table 3: Comparison of Synthetic Methodologies

MethodologyKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons High (E)-stereoselectivity, good yields. conicet.gov.arrsc.orgRequires stoichiometric phosphonate reagent.
Claisen-Schmidt Condensation Uses readily available starting materials.Can result in mixtures of (E) and (Z) isomers.
Mizoroki-Heck Reaction High atom economy, versatile for various derivatives. researchgate.netmatthey.comRequires expensive and potentially toxic palladium catalyst.
Fischer Esterification Simple procedure, uses common reagents. sapub.orgapsu.eduEquilibrium reaction, may require excess alcohol or water removal.
Innovative/Sustainable Methods Reduced environmental impact, potential for catalyst recycling, faster reaction times. nih.govrsc.orgMay require specialized equipment or less common solvent systems.

Green Chemistry Principles and Practices

The synthesis of cinnamic acids and their esters, including this compound, has traditionally involved methods like the Knoevenagel, Reformatsky, and Perkin condensations. However, these methods often suffer from limitations such as multi-step procedures and the use of toxic reagents. ajol.info In contrast, modern approaches increasingly incorporate green chemistry principles to mitigate environmental impact and improve efficiency. A key strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, which offers a milder and more direct route to cinnamates. ajol.infobas.bg

A significant advancement in the green synthesis of cinnamates is the replacement of conventional organic solvents with more environmentally benign alternatives. Water has emerged as a preferred solvent for Mizoroki-Heck reactions due to its non-toxic, non-flammable, and inexpensive nature. bas.bg Research has shown that using water as the sole solvent, in the presence of a suitable base like potassium hydroxide, allows aryl bromides to react smoothly with acrylates to yield the corresponding cinnamic acid derivatives in good to excellent yields. ajol.info For instance, the catalytic activity of certain palladium complexes in the synthesis of methyl cinnamate was significantly improved by switching from dimethylformamide (DMF) to a DMF/water mixture, which increased the product yield from 38% to 78%. bas.bg Furthermore, solvent-free reaction conditions, often paired with microwave irradiation, represent another effective green chemistry approach, minimizing waste and simplifying product work-up. researchgate.netcovenantuniversity.edu.ng

The development of highly efficient and stable catalysts is a cornerstone of green synthesis. Palladium N-heterocyclic carbene (Pd-NHC) complexes have gained prominence as powerful catalysts for C-C bond-forming reactions. nih.gov These catalysts are valued for their strong σ-electron-donating ability, which facilitates the oxidative addition step in the catalytic cycle, and their steric bulk, which promotes rapid reductive elimination. nih.gov

Pd-NHC complexes demonstrate excellent stability in air and moisture, a significant advantage over more sensitive phosphine-based catalysts. ajol.info They have been successfully used to mediate the Mizoroki-Heck cross-coupling reaction for the synthesis of various cinnamic acids and cinnamates with high yields (typically 84–97%). bas.bgajol.info These catalysts are compatible with a wide range of substrates, including both activated and deactivated aryl bromides. ajol.infoajol.info The synthesis of these catalysts often involves the reaction of an imidazolium (B1220033) or benzimidazolium salt (the carbene precursor) with a palladium source, such as palladium bromide, in a solvent like 3-methylpyridine. ajol.infobas.bg

Catalyst SystemReaction TypeKey FeaturesReported Yields
Palladium N-heterocyclic carbene (Pd-NHC) complexesMizoroki-Heck Cross-CouplingExcellent air and moisture stability; high functional group tolerance. ajol.infoajol.infoGood to excellent (84-97%). bas.bg
Palladium(II)-bis(oxazoline) on silica (B1680970) (Pd-BOX-Si)Mizoroki-Heck Cross-CouplingHeterogeneous catalyst with excellent stability and recyclability. researchgate.netExcellent catalytic activity reported. researchgate.net

To accelerate chemical transformations and improve energy efficiency, microwave and ultrasound irradiation have been adopted as non-conventional energy sources. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while often increasing product yields. researchgate.netcovenantuniversity.edu.ng For example, the Knoevenagel condensation to produce (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under microwave irradiation was completed in 35 minutes with yields of 70-99%. researchgate.net

Similarly, ultrasound irradiation promotes chemical reactions through acoustic cavitation. This technique has been successfully applied to Claisen-Schmidt reactions, a common method for synthesizing chalcones and related acrylate structures. The synthesis of an amide chalcone (B49325) derivative from piperonal (B3395001) was effectively carried out under ultrasonic irradiation, demonstrating another energy-efficient synthetic route. researchgate.net These methods align with green chemistry principles by reducing energy consumption and reaction times. nih.gov

MethodReaction ExampleConventional TimeAssisted TimeYield Improvement
Microwave IrradiationKnoevenagel Condensation1-24 hours (reflux)35 minutesComparable or higher yields achieved. researchgate.net
Ultrasound IrradiationClaisen-Schmidt CondensationSeveral hours (stirring)Not specified, but effectiveFacilitates reaction effectively. researchgate.net

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and simplified scalability. nih.govmdpi.com The use of packed-bed reactors with heterogeneous catalysts is particularly advantageous as it can eliminate the need for catalyst separation and work-up procedures. mdpi.com

This technology has been applied to various reactions relevant to the synthesis of this compound precursors. For instance, the Friedel-Crafts acylation of 1,3-benzodioxole has been successfully performed in a continuous flow process using a recyclable heterogeneous catalyst. mdpi.com This method resulted in higher substrate conversions, shorter reaction times, and increased selectivity compared to batch procedures. mdpi.com Multi-step syntheses of complex molecules, including active pharmaceutical ingredients, have been streamlined using sequential flow processes, where intermediates are directly transferred to the next reactor without isolation, significantly improving efficiency. nih.govdurham.ac.uk

Stereochemical Control in Synthesis

The geometry of the double bond in acrylate derivatives is crucial as the (E) and (Z) isomers can exhibit different physical properties and biological activities. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Many synthetic methods used to prepare α,β-unsaturated esters like this compound are inherently stereoselective, preferentially forming the thermodynamically more stable (E)-isomer (trans).

Mizoroki-Heck Reaction: This reaction is well-known for its high stereoselectivity in producing (E)-alkenes. For example, the coupling of aryl bromides with acrylates using a Pd-NHC catalyst predominantly yields the (E)-cinnamic acid or ester product. ajol.info

Knoevenagel and Claisen-Schmidt Condensations: These classic condensation reactions between an aldehyde (like piperonal) and an active methylene (B1212753) compound or a ketone also typically yield the (E)-isomer as the major product due to steric considerations in the transition state. researchgate.netresearchgate.net

Wittig Reaction: The stereochemical outcome of the Wittig reaction can be controlled by the choice of reagents and reaction conditions. While stabilized ylides generally favor the formation of (E)-alkenes, specific conditions can be tailored to enhance this selectivity.

In some cases, achieving stereospecificity requires careful selection of reagents and catalysts. For instance, studies on the synthesis of aryloxy and amino-substituted ethyl acrylates found that the base used played a critical role in controlling the stereospecific outcome of the reaction. nih.gov

Synthetic MethodTypical Stereochemical OutcomeReason for Selectivity
Mizoroki-Heck ReactionPredominantly (E)-isomerThe reaction mechanism favors the formation of the more stable trans product. ajol.info
Knoevenagel CondensationPredominantly (E)-isomerThermodynamic stability and steric hindrance favor the trans configuration. researchgate.net
Claisen-Schmidt CondensationPredominantly (E)-isomerFormation of the more stable trans-enone is favored. researchgate.net

Enantioselective Methodologies for Related Alpha,Beta-Unsaturated Esters

While the direct enantioselective synthesis of this compound is not extensively documented, a substantial body of research exists on the asymmetric synthesis of related α,β-unsaturated esters and their saturated chiral derivatives. These methodologies are crucial for producing optically active compounds that are valuable intermediates in the synthesis of pharmaceuticals and natural products. The primary strategies involve the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of the reaction. Key approaches include asymmetric conjugate addition and asymmetric reduction.

Metal-Catalyzed Asymmetric Conjugate Addition

Asymmetric conjugate addition is a powerful method for forming carbon-carbon bonds at the β-position of α,β-unsaturated esters, creating a stereogenic center. This approach has been successfully realized using various transition metal catalysts, with copper and rhodium complexes being the most prominent.

Copper-Catalyzed Methodologies

Copper-catalyzed systems are widely employed for the enantioselective 1,4-addition of organometallic reagents to α,β-unsaturated esters. The lower reactivity of these esters compared to corresponding enones presents a challenge, but significant progress has been made. A notable advancement involves the use of copper-phosphine complexes to catalyze the addition of Grignard reagents. For instance, the combination of a copper(I) source like CuBr·SMe₂ with a chiral ferrocenyl diphosphine ligand, such as a Josiphos-type ligand, has proven highly effective. This system facilitates the addition of various Grignard reagents to acyclic α,β-unsaturated esters, affording β-substituted chiral esters with excellent yields and enantioselectivities, often up to 99% ee. organic-chemistry.org The robustness and air-stability of some of these copper catalysts make them practical for broader synthetic applications. organic-chemistry.org

Another effective approach is the use of organozinc reagents in the presence of a copper catalyst and a chiral ligand, such as a phosphoramidite. beilstein-journals.org These reactions also provide the desired 1,4-addition products in good to excellent yields and high enantioselectivities. beilstein-journals.org

Catalyst SystemLigandNucleophileSubstrate ExampleYield (%)ee (%)Ref
CuBr·SMe₂(R,S)-JosiphosEtMgBrMethyl crotonate9596 organic-chemistry.org
CuBr·SMe₂(R,S)-Josiphosn-BuMgBrMethyl crotonate9298 organic-chemistry.org
Cu(OTf)₂/TaniaphosTaniaphosMe₂ZnChalcone>9896 libretexts.org
Cu(OTf)₂/PhosphoramiditePhosphoramidite L-4Et₂ZnCyclohexenone9498 libretexts.org

Table 1: Examples of Copper-Catalyzed Asymmetric Conjugate Addition to α,β-Unsaturated Systems

Rhodium-Catalyzed Methodologies

Rhodium complexes have emerged as powerful catalysts for the asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated esters. The rhodium(I)-catalyzed addition of arylboronic acids, using a chiral bisphosphine ligand like (S)-BINAP, can yield β-aryl esters with high enantioselectivity, often exceeding 90% ee. acs.org This reaction proceeds smoothly at elevated temperatures and has been shown to be applicable to a range of substituted arylboronic acids and crotonate-type esters. acs.org The choice of chiral ligand, rhodium precursor, and ester substituent all play a role in the stereochemical outcome. acs.org

Catalyst PrecursorLigandNucleophileSubstrate ExampleYield (%)ee (%)Ref
Rh(acac)(C₂H₄)₂(S)-BINAPPhB(OH)₂Isopropyl crotonate9891 acs.org
Rh(acac)(C₂H₄)₂(S)-BINAP4-MeOPhB(OH)₂Isopropyl crotonate9995 acs.org
Rh(acac)(C₂H₄)₂(S)-BINAP4-FPhB(OH)₂Isopropyl crotonate9594 acs.org
Rh(acac)(C₂H₄)₂(S)-BINAPPhB(OH)₂Benzyl crotonate9793 acs.org

Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids

Metal-Catalyzed Asymmetric Reduction

Asymmetric reduction, particularly conjugate reduction or hydrogenation, of the carbon-carbon double bond in α,β-unsaturated esters is a direct and atom-economical method for synthesizing chiral saturated esters.

Rhodium-Catalyzed Conjugate Reduction

Chiral rhodium complexes have been successfully applied to the asymmetric conjugate reduction of α,β-unsaturated esters using hydrosilanes as a mild hydrogen source. thieme-connect.com Rhodium(bisoxazolinylphenyl) complexes, often abbreviated as Rh(Phebox), have demonstrated high efficiency in this transformation. thieme-connect.comresearchgate.net In combination with an alkoxyhydrosilane like diethoxymethylsilane, these catalysts can reduce various α,β-unsaturated esters to their corresponding saturated derivatives with high yields and excellent enantioselectivities, reaching up to 97-98% ee. thieme-connect.comresearchgate.net The reaction proceeds under relatively mild conditions, and the catalyst loading can be kept low. thieme-connect.com

CatalystHydrosilaneSubstrate ExampleTemp (°C)Yield (%)ee (%)Ref
Rh(Phebox)(OAc)₂(H₂O)(EtO)₂MeSiHEthyl (E)-4-phenylbut-2-enoate609696 thieme-connect.com
Rh(Phebox)(OAc)₂(H₂O)(EtO)₂MeSiHEthyl (E)-4-phenylbut-2-enoate309597 thieme-connect.com
Rh(Phebox)(OAc)₂(H₂O)(EtO)₃SiHEthyl (E)-4-phenylbut-2-enoate609593 thieme-connect.com
Rh(Phebox)(OAc)₂(H₂O)(EtO)₂MeSiHEthyl (E)-hex-2-enoate609598 researchgate.net

Table 3: Rhodium-Catalyzed Asymmetric Conjugate Reduction of α,β-Unsaturated Esters

Other Metal-Catalyzed Reductions

Besides rhodium, other transition metals like iridium, copper, and nickel have been used for the asymmetric hydrogenation of α,β-unsaturated esters. researchgate.netresearchgate.netacs.org Chiral iridium N,P complexes have been shown to be effective catalysts for the hydrogenation of a wide array of α,β-unsaturated esters, producing saturated esters with high enantiomeric purity. researchgate.net Nickel-catalyzed asymmetric hydrogenation using H₂ gas has also been developed, employing chiral bidentate phosphine (B1218219) ligands like Me-DuPhos to achieve high yields and enantioselectivities. acs.org

Spectroscopic and Structural Characterization of Ethyl E 3 1,3 Benzodioxol 5 Yl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate can be determined.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The (E)-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the two vinylic protons.

The characteristic signals observed in the ¹H NMR spectrum are assigned as follows:

Ethyl Group: A triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons are expected, arising from the coupling between them.

Vinylic Protons: Two doublets are anticipated for the protons on the acrylate (B77674) C=C double bond. The trans-orientation leads to a characteristic large coupling constant.

Benzodioxole Ring: The spectrum will show signals for the three aromatic protons on the substituted benzene (B151609) ring and a singlet for the two equivalent protons of the methylenedioxy (-O-CH₂-O-) group.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl -CH₃ ~1.3 Triplet ~7.1
Ethyl -CH₂- ~4.2 Quartet ~7.1
-O-CH₂-O- ~6.0 Singlet N/A
Vinylic Proton (α to C=O) ~6.3 Doublet ~16.0
Aromatic Protons ~6.8 - 7.1 Multiplet N/A

Note: The table presents predicted values based on typical ranges for similar structures. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would display distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the benzodioxole moiety, and the carbons of the ethyl ester group.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃ ~14
Ethyl -CH₂- ~60
-O-CH₂-O- ~101
Aromatic CH Carbons ~106 - 125
Vinylic CH (α to C=O) ~118
Aromatic Quaternary Carbons ~128 - 150
Vinylic CH (β to C=O) ~144

Note: The table presents predicted values based on typical ranges for similar structures. Actual experimental values may vary slightly.

Detailed experimental data from solid-state NMR spectroscopy, such as Cross Polarization Magic-Angle Spinning (CP/MAS), for this compound are not widely available in published literature. This technique is typically used to study the molecular structure and dynamics of solid materials. If such a study were conducted, it could provide insights into the crystalline packing, polymorphism, and conformation of the molecule in the solid state, which might differ from its conformation in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of this compound is characterized by absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. These data are crucial for confirming the presence of the ester, the alkene, the aromatic ring, and the ether linkages of the benzodioxole group.

Key vibrational modes include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

C=C Stretch: Bands corresponding to the vibrations of the aromatic ring and the acrylate double bond.

C-O Stretch: Strong bands indicating the C-O bonds of the ester and the benzodioxole's ether groups.

=C-H Bending: A characteristic band for the trans-disubstituted alkene, providing further evidence for the (E)-isomer.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Alkyl C-H Stretch 3000 - 2850 Medium
Ester C=O Stretch ~1715 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
Alkene C=C Stretch ~1635 Medium
C-O Stretch (Ester & Ether) 1300 - 1000 Strong

Note: The table presents typical wavenumber ranges. Actual peak positions can be influenced by the molecular environment.

Specific experimental Raman spectroscopy data for this compound is not readily found in scientific literature. Raman spectroscopy is complementary to FT-IR. For this molecule, it would be particularly useful for observing the symmetric vibrations that are often weak in the IR spectrum. The C=C stretching of the acrylate and aromatic ring, as well as the C-H stretching vibrations, would be expected to produce strong signals in a Raman spectrum, providing confirmatory structural information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the molecular formula C₁₂H₁₂O₄, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass to within a very small tolerance (typically <5 ppm), thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₂O₄
Theoretical Exact Mass (Monoisotopic)220.0736 u
Theoretical Molecular Weight (Average)220.221 g/mol

Note: This table represents calculated theoretical values. Experimental "found" values from HRMS analysis are not currently available in published literature.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. Tandem mass spectrometry (MS/MS) involves selecting these precursor ions, inducing fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID), and analyzing the resulting fragment ions. This process provides valuable information about the molecule's structure.

For this compound ([M+H]⁺, m/z 221.08), characteristic fragmentation pathways would be expected. Likely cleavages would include the loss of the ethoxy group (-OC₂H₅), loss of ethanol (B145695) (-C₂H₅OH), and fragmentation of the acrylate chain or the benzodioxole ring. A detailed analysis of the MS/MS spectrum would allow for the proposal of a specific fragmentation pattern, confirming the connectivity of the atoms. However, specific experimental ESI-MS/MS data for this compound is not documented in readily accessible literature.

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. In GC-MS, electron ionization (EI) is typically used, which is a high-energy method that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a molecular "fingerprint" that can be compared to spectral libraries for identification.

For this compound, the EI mass spectrum would show a molecular ion peak (M⁺) at m/z 220, confirming the molecular weight. The spectrum would also feature a series of fragment ions corresponding to stable pieces of the molecule. Key fragments would likely arise from the loss of an ethoxy radical (•OC₂H₅, M-45), cleavage at the ester group, and fragmentation of the benzodioxole ring system. The specific pattern of these fragments provides strong evidence for the compound's structure. At present, a published, validated EI mass spectrum for this specific compound is not available.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. This analysis yields precise data on the crystal system, space group, and unit cell dimensions, and confirms the molecule's stereochemistry, such as the (E)-configuration of the double bond in the acrylate moiety.

While crystal structures have been determined for many related benzodioxole derivatives and acrylates, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined or publicly deposited. A hypothetical data table is presented below to illustrate the parameters that would be determined from such an analysis.

Table 2: Illustrative Crystallographic Data Parameters from Single Crystal XRD

ParameterExpected Data
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
a (Å)Unit cell length
b (Å)Unit cell length
c (Å)Unit cell length
α (°)Unit cell angle
β (°)Unit cell angle
γ (°)Unit cell angle
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell

Note: This table is for illustrative purposes only. No experimental crystallographic data for this compound has been found in the literature.

Powder X-ray diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It is particularly important in pharmaceutical and materials science for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal structures, which can affect physical properties like solubility and stability.

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint. By comparing the PXRD pattern of a sample to known patterns, one can identify the crystalline form and detect the presence of impurities or different polymorphs. No studies on the potential polymorphism of this compound, nor any characteristic PXRD patterns, have been reported in the scientific literature.

Chemical Reactivity and Derivatization Strategies

Reactions of the Acrylate (B77674) Moiety

The acrylate portion of the molecule is characterized by an electrophilic carbon-carbon double bond conjugated to an ester group. This electron-deficient system is highly susceptible to nucleophilic attack and participates readily in addition and cycloaddition reactions.

The α,β-unsaturated ester system of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate makes it an excellent Michael acceptor. In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the acrylate, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is one of the most fundamental methods for forming C-C bonds in organic synthesis. researchgate.net A wide variety of nucleophiles can be employed, including organometallic reagents, enolates, and heteroatomic nucleophiles like amines and thiols.

Chalcones, which share the α,β-unsaturated ketone feature analogous to the subject compound's acrylate system, are noted for their ability to act as activated unsaturated systems in conjugate addition reactions. nih.gov The reaction of α,β-unsaturated esters with nitrogen-centered nucleophiles, known as the aza-Michael addition, is a widely utilized transformation in organic chemistry. researchgate.net For instance, the addition of secondary amines to ethyl acrylate can be carried out efficiently. researchgate.net

Table 1: Examples of Michael Addition Reactions
Michael Donor (Nucleophile)Resulting Product StructureProduct Class
Dialkylamine (R₂NH)Ethyl 3-(dialkylamino)-3-(1,3-benzodioxol-5-yl)propanoateβ-Amino Ester
Malonic Ester (CH₂(COOR)₂)Ethyl 4,4-dicarboxy-3-(1,3-benzodioxol-5-yl)butanoate derivativePoly-functionalized Ester
Thiol (RSH)Ethyl 3-(alkylthio)-3-(1,3-benzodioxol-5-yl)propanoateβ-Thioether Ester
Organocuprate (R₂CuLi)Ethyl 3-alkyl-3-(1,3-benzodioxol-5-yl)propanoateSubstituted Propanoate

The carbon-carbon double bond of the acrylate moiety serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. beilstein-journals.org By reacting this compound with various 1,3-dipoles, a range of heterocyclic derivatives can be synthesized with high regioselectivity.

For example, the reaction with nitrile oxides, often generated in situ from aldoximes, leads to the formation of isoxazoline (B3343090) rings. beilstein-journals.orgresearchgate.net Similarly, cycloadditions with diazo compounds, such as diazophosphonates or ethyl diazoacetate, can yield pyrazole (B372694) or pyrazoline derivatives. researchgate.net These reactions are typically concerted and proceed with high stereospecificity, preserving the geometry of the alkene. beilstein-journals.org The regiochemistry generally follows the expected pattern where the oxygen of the nitrile oxide attaches to the more substituted carbon of the double bond. beilstein-journals.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions
1,3-DipoleResulting HeterocycleGeneral Reaction
Nitrile Oxide (Ar-CNO)IsoxazolineForms a C-O and a C-C bond across the acrylate double bond.
Diazoalkane (R₂CN₂)PyrazolineForms two C-C bonds across the acrylate double bond.
Azide (RN₃)TriazolineForms a C-N and a N-N bond across the acrylate double bond.
Nitrilimine (Ar-CN-NR)PyrazolineIntroduces a pyrazoline ring into the structure. nih.gov

The acrylate double bond can be selectively reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Under standard conditions, this process reduces the C=C double bond to a single bond, yielding Ethyl 3-(1,3-benzodioxol-5-yl)propanoate, without affecting the aromatic ring or the ester functionality.

More potent reducing agents or harsher reaction conditions can lead to further reduction. For example, reagents like lithium aluminum hydride (LiAlH₄) would reduce both the carbon-carbon double bond and the ester group to a primary alcohol, resulting in 3-(1,3-benzodioxol-5-yl)propan-1-ol. Other reagents, such as Red-Al®, have also been used for the reductive cleavage of related systems. beilstein-journals.org

Table 3: Reduction Pathways of the Acrylate Moiety
Reagent/ConditionsPrimary ProductFunctional Group(s) Reduced
H₂, Pd/CEthyl 3-(1,3-benzodioxol-5-yl)propanoateC=C double bond
NaBH₄No reaction (typically)-
LiAlH₄, then H₂O3-(1,3-benzodioxol-5-yl)propan-1-olC=C double bond and Ester (C=O)
DIBAL-H3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol (allylic alcohol)Ester (C=O) only

Reactions of the 1,3-Benzodioxole (B145889) Moiety

The 1,3-benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms in the dioxole ring. chemicalbook.com This high electron density makes it susceptible to electrophilic aromatic substitution and provides a handle for further functionalization.

The 1,3-benzodioxole ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. mdpi.com The position of substitution is directed by the existing groups on the ring. The methylenedioxy group is strongly activating and directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms. In this specific molecule, the acrylate substituent is an electron-withdrawing group and acts as a meta-director.

Considering the structure of this compound, the position on the aromatic ring most activated for substitution would be C-6, which is ortho to one of the dioxole oxygens and meta to the deactivating acrylate chain. An example of such a reaction is the nitration of the benzodioxole ring system in a related compound to produce a 6-nitro derivative. nih.gov

Table 4: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄Ethyl (E)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate
BrominationBr₂, FeBr₃Ethyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)acrylate
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl (E)-3-(6-acyl-1,3-benzodioxol-5-yl)acrylate

Beyond classical electrophilic substitutions, the 1,3-benzodioxole ring system can be functionalized in various ways to create complex derivatives. The benzodioxole moiety is a common structural motif in natural products and pharmacologically active compounds, and its functionalization is a key step in the synthesis of many such molecules. nih.govresearchgate.net

Synthetic strategies often involve the use of pre-functionalized 1,3-benzodioxole starting materials, such as piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), which can then be elaborated into more complex structures. researchgate.net For instance, the synthesis of various benzodioxole derivatives often begins with esterification of 3,4-(methylenedioxy)phenylacetic acid, followed by further reactions on the ring or the side chain. nih.govnajah.edu These approaches allow for the introduction of a wide range of functional groups, including aldehydes, ketones, and carboxylic acids, which can serve as handles for further derivatization. nih.govnajah.edu

Functional Group Interconversions of the Ester

The ethyl ester functionality is a key site for derivatization, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and amides.

The ester group of this compound can be readily converted into its corresponding carboxylic acid, (E)-3-(1,3-benzodioxol-5-yl)acrylic acid, through hydrolysis. This reaction is typically catalyzed by either acid or base. Basic hydrolysis, or saponification, involves treatment with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Transesterification, the conversion of one ester to another, is a valuable tool for modifying the properties of the molecule. mdpi.com This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst. researchgate.net While acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used, enzymatic catalysis, for instance using lipases like Novozym 435, has gained traction as a greener alternative. researchgate.net The reaction equilibrium can be shifted toward the product by using an excess of the new alcohol or by removing the ethanol (B145695) byproduct. mdpi.comlookchem.com Heterogeneous basic catalysts have also been employed for the transesterification of acrylates. lookchem.com Organotin compounds can also serve as catalysts for these transformations. googleapis.comresearchgate.net

Reactant AlcoholPotential ProductReaction Type
Water (H₂O)(E)-3-(1,3-Benzodioxol-5-yl)acrylic acidHydrolysis
Methanol (CH₃OH)Mthis compoundTransesterification
n-Butanol (CH₃(CH₂)₃OH)n-Butyl (E)-3-(1,3-benzodioxol-5-yl)acrylateTransesterification
Isopropyl alcohol ((CH₃)₂CHOH)Isopropyl (E)-3-(1,3-benzodioxol-5-yl)acrylateTransesterification
Benzyl alcohol (C₆H₅CH₂OH)Benzyl (E)-3-(1,3-benzodioxol-5-yl)acrylateTransesterification

Amides are prevalent in pharmaceuticals and biologically active compounds. The synthesis of (E)-3-(1,3-benzodioxol-5-yl)acrylamides can be achieved from the parent ethyl ester. One direct method is aminolysis, where the ester is heated with a primary or secondary amine. However, this reaction can be slow and may require catalysts or harsh conditions.

A more common and efficient approach involves a two-step process. First, the ethyl ester is hydrolyzed to the carboxylic acid, (E)-3-(1,3-benzodioxol-5-yl)acrylic acid. This acid is then activated with a coupling agent (e.g., EDC·HCl, CDI) and reacted with a desired amine to form the corresponding amide. researchgate.net This method is highly versatile and allows for the synthesis of a wide array of N-substituted acrylamides. researchgate.netnih.gov For example, the reaction of (E)-3-(1,3-benzodioxol-5-yl)acrylic acid with 4-(1-piperidinyl)aniline would yield 3-(1,3-benzodioxol-5-yl)-N-(4-(1-piperidinyl)phenyl)acrylamide. uni.lu The reaction of acrylates with amines can sometimes lead to Michael addition byproducts, although conditions can be optimized to favor amidation. google.comgoogle.com

Reactant AminePotential Amide Product
Ammonia (NH₃)(E)-3-(1,3-Benzodioxol-5-yl)acrylamide
Ethylamine (CH₃CH₂NH₂)(E)-N-Ethyl-3-(1,3-benzodioxol-5-yl)acrylamide
Aniline (C₆H₅NH₂)(E)-N-Phenyl-3-(1,3-benzodioxol-5-yl)acrylamide
Piperidine (C₅H₁₁N)(E)-1-(1,3-Benzodioxol-5-yl)-3-(piperidin-1-yl)prop-2-en-1-one
2-(3,4-Dimethoxyphenyl)ethylamine(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide

Advanced Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for constructing carbon-carbon bonds, enabling significant diversification of the core structure. tezu.ernet.in

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds between aryl groups. nih.gov While this compound itself is not the typical substrate, this reaction is instrumental in diversifying the benzodioxole core prior to the installation of the acrylate side chain.

A common synthetic strategy involves starting with a halogenated benzodioxole, such as 5-bromo-1,3-benzodioxole. This aryl bromide can be coupled with a wide variety of aryl or heteroaryl boronic acids or their esters using a palladium catalyst (e.g., Pd(OAc)₂, [Pd(PPh₃)₄]) and a base (e.g., Na₂CO₃, K₃PO₄). tezu.ernet.innih.govresearchgate.net This approach allows for the synthesis of numerous 5-aryl-1,3-benzodioxole intermediates. These intermediates can then undergo a subsequent Heck reaction with ethyl acrylate to furnish a diverse library of Ethyl (E)-3-(5-aryl-1,3-benzodioxol-yl)acrylate derivatives. This two-step sequence is a powerful strategy for molecular diversification.

Aryl Boronic Acid Partner for 5-Bromo-1,3-benzodioxolePotential Final Product after subsequent Heck Reaction
Phenylboronic acidEthyl (E)-3-([1,1'-biphenyl]-4-yl)acrylate derivative with dioxole bridge
4-Methoxyphenylboronic acidEthyl (E)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)acrylate derivative with dioxole bridge
Pyridine-3-boronic acidEthyl (E)-3-(5-(pyridin-3-yl)-1,3-benzodioxol-yl)acrylate
Thiophene-2-boronic acidEthyl (E)-3-(5-(thiophen-2-yl)-1,3-benzodioxol-yl)acrylate

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. researchgate.netugent.be This reaction is, in fact, the primary method for synthesizing this compound itself, by reacting 5-bromo-1,3-benzodioxole or 5-iodo-1,3-benzodioxole with ethyl acrylate. researchgate.netugent.be

The reaction conditions for Heck couplings have been extensively studied. A typical catalytic system consists of a palladium source, such as Pd(OAc)₂, and often a phosphine (B1218219) ligand like PPh₃, in the presence of a base (e.g., K₂CO₃, Et₃N) and a suitable solvent like DMF or dioxane. ugent.bebeilstein-journals.orgrsc.org The reaction generally favors the formation of the trans-alkene product. researchgate.netresearchgate.net Beyond the synthesis of the parent compound, the Heck reaction offers further opportunities for aryl functionalization. If the benzodioxole ring were substituted with a second halide (e.g., 6-bromo-5-iodo-1,3-benzodioxole), a selective Heck reaction could be performed at the more reactive iodide position. Subsequently, the bromide could be used in another coupling reaction, such as a Suzuki coupling, to introduce further diversity.

Representative Conditions for Heck Reactions of Aryl Halides with Acrylates
Aryl HalideAcrylateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Iodobenzonitrilen-Butyl acrylatebio-PdNa₂CO₃DMF80100 rsc.org
4-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂]K₂CO₃DMF10097 ugent.be
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NSolvent-free (ball-milling)RT~94 beilstein-journals.org
IodobenzeneEthyl acrylateGTLσ-A193Cp-PdNPsEt₃NDMF/Water65~99 (conversion) researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum mechanical investigation of organic molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For compounds structurally related to Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), have been successfully employed to determine their molecular characteristics. nih.gov

The electronic properties of a molecule are fundamental to understanding its behavior. DFT calculations are used to determine the distribution of electrons and identify regions of high or low electron density, which are crucial for predicting chemical interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov For a related chalcone (B49325), (E)-1-(1,3-benzodioxol-5-yl)-3-(2,2-bithiophen-5-yl)prop-2-en-1-one, the theoretical HOMO-LUMO energy gap was calculated to be 2.73 eV, indicating a system capable of significant electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In molecules similar to this compound, the oxygen atoms of the carbonyl and benzodioxole groups are typically the most electron-rich regions (negative potential), making them susceptible to electrophilic attack. Conversely, hydrogen atoms often exhibit a positive potential. nih.gov

Table 1: Theoretical Electronic Properties of a Structurally Similar Benzodioxole Chalcone nih.gov
ParameterCalculated Value (eV)
HOMO Energy-5.35
LUMO Energy-2.62
Energy Gap (ΔE)2.73

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). Theoretical frequency calculations are performed on the optimized molecular geometry. The resulting vibrational modes and their intensities can be compared with experimental spectra to confirm the molecular structure. nih.gov

Typically, calculated harmonic frequencies are higher than experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. To correct for this, a scaling factor is often applied. nih.gov For instance, DFT calculations at the B3LYP/6–311++G(d,p) level for 2-chloroquinoline-3-carboxaldehyde showed that a scaling factor of 0.961 was necessary to align the computed frequencies with experimental data. nih.gov This combined computational and experimental approach is invaluable for the structural elucidation of newly synthesized compounds like this compound.

Table 2: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Representative Organic Molecule scirp.org
Vibrational ModeExperimental FT-IRCalculated (B3LYP)Assignment
ν(N-H)34503485N-H symmetric stretch
ν(C-H)30673079Aromatic C-H stretch
ν(C=O)16901685Carbonyl stretch
ν(C=C)15601575Aromatic C=C stretch
δ(CH₂)14391438CH₂ scissoring

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). The calculated geometric parameters, such as bond lengths, bond angles, and dihedral angles, can then be compared with experimental data from X-ray crystallography if available.

For molecules containing the 1,3-benzodioxole (B145889) ring system, studies have consistently shown this fragment to be nearly planar. researchgate.netnih.gov In a related compound, (E)-1-(1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the benzodioxole ring and the adjacent benzene (B151609) ring is only 6.99(6)°. researchgate.net The central enone or acrylate (B77674) bridge typically adopts a stable trans (E) conformation, which is confirmed by torsion angles close to 180°. For example, the C1—C7=C8—C9 torsion angle in the aforementioned chalcone was found to be -179.30(16)°. researchgate.net These findings suggest that this compound also possesses a largely planar structure, facilitating π-conjugation across the molecule.

Table 3: Selected Geometric Parameters from Crystal Structures of Related Benzodioxole Compounds
CompoundParameterValueReference
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-oneC=C-C=C Torsion Angle (°)-179.30 researchgate.net
Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylateBenzodioxole Max. Deviation (Å)0.036 nih.gov
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,2-bithiophen-5-yl)prop-2-en-1-oneC=O Bond Length (DFT) (Å)1.227 nih.gov
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylateBenzodioxole Max. Deviation (Å)0.036 researchgate.net

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical methods are instrumental in predicting the reactivity of a molecule. By calculating various electronic descriptors, one can gain insight into how the molecule will behave in a chemical reaction.

The HOMO-LUMO energy gap (ΔE) is a primary descriptor of chemical reactivity. A small ΔE value implies that the molecule can be easily excited, making it more reactive. Other global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's stability and its tendency to accept or donate electrons. For example, a molecule with high hardness is generally less reactive, while one with high electrophilicity is a good electron acceptor.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. nih.gov

The Hirshfeld surface is generated based on the distance from the surface to the nearest atom nucleus inside the surface (dᵢ) and the nearest atom nucleus outside the surface (dₑ). These distances are normalized and mapped onto the surface, with red spots indicating close contacts (strong interactions like hydrogen bonds) and blue regions showing weaker contacts.

2D Fingerprint Plots: The analysis is often complemented by 2D fingerprint plots, which summarize all the intermolecular contacts. These plots provide a percentage contribution for each type of interaction. For organic molecules, H···H, C···H/H···C, and O···H/H···O contacts are typically dominant. In the crystal structure of a related ethyl acrylate derivative, H···H contacts accounted for 44.5% of all intermolecular interactions, with significant contributions from C···H (18.5%) and O···H (15.6%) contacts as well. researchgate.net This type of analysis is crucial for understanding the forces that govern the crystal packing of this compound.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound nih.gov
Interaction TypeContribution (%)
H···H44.5
O···H / H···O22.6
C···H / H···C11.7
N···H / H···N10.4
C···C3.5

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Fine and Specialty Chemicals

Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate is utilized as a crucial starting material in the synthesis of various fine and specialty chemicals, which are low-volume, high-value products with specific applications. The reactivity of its acrylate (B77674) moiety allows for a range of chemical transformations, leading to the production of compounds for the pharmaceutical and agrochemical industries. ontosight.ai While specific, publicly documented examples of its direct use in large-scale industrial processes are limited, its structural motifs are present in numerous biologically active molecules. The benzodioxole ring, in particular, is a common feature in many pharmaceutical agents and natural products. The acrylate functionality provides a handle for introducing further complexity and functionality, making it an attractive intermediate for the synthesis of proprietary specialty chemicals. A notable example of a similar acrylate derivative's role is in the synthesis of intermediates for complex pharmaceuticals like Ribociclib, a CDK4/6 inhibitor used in cancer therapy. google.com This highlights the potential of such acrylate scaffolds in the development of high-value chemical entities.

Building Block for Complex Organic Scaffolds and Heterocyclic Compounds

The chemical architecture of this compound makes it an ideal building block for the construction of complex organic scaffolds and a variety of heterocyclic compounds. The electron-deficient double bond is susceptible to nucleophilic attack, and the molecule can participate in various cycloaddition and condensation reactions, paving the way for the synthesis of diverse molecular frameworks.

Synthesis of Diverse Cinnamic Acid Derivatives

As a cinnamate (B1238496) ester, this compound is a direct precursor to a range of other cinnamic acid derivatives. These derivatives are of interest due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Key transformations of this compound to other cinnamic acid derivatives include:

Derivative TypeReactionReagents and Conditions
Carboxylic Acid HydrolysisAqueous acid or base (e.g., HCl or NaOH), followed by acidification.
Amides AmidationReaction with amines, often catalyzed by enzymes or requiring prior conversion to the acid chloride.
Other Esters TransesterificationReaction with a different alcohol in the presence of an acid or base catalyst.

For instance, the hydrolysis of the ethyl ester group yields (E)-3-(1,3-benzodioxol-5-yl)acrylic acid, a valuable intermediate in its own right. researchgate.net This carboxylic acid can then be converted into a variety of amides by reaction with different amines, often employing coupling agents or after conversion to the more reactive acid chloride. nih.gov These transformations allow for the introduction of diverse functional groups and the tuning of the molecule's physicochemical properties for various applications, including the synthesis of complex chalcones. researchgate.net

Derivatization to Pyrazole (B372694) and Pyrrolidine (B122466) Scaffolds

The α,β-unsaturated ester functionality of this compound is a key feature that enables its derivatization into important five-membered heterocyclic scaffolds like pyrazoles and pyrrolidines.

Pyrazole Synthesis: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govgoogle.comorganic-chemistry.org In the case of this compound, it can act as a precursor to the necessary 1,3-dicarbonyl functionality or react directly with hydrazines under certain conditions. The reaction generally proceeds via a Michael addition of the hydrazine to the acrylate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The specific reaction conditions and the nature of the hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substitution pattern on the resulting pyrazole. nih.govmdpi.com

Pyrrolidine Synthesis: The construction of the pyrrolidine ring from this compound is most effectively achieved through a [3+2] cycloaddition reaction. rsc.org This powerful method involves the reaction of an azomethine ylide (the 1,3-dipole) with the electron-deficient alkene of the acrylate (the dipolarophile). nih.govresearchgate.net The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde. This reaction allows for the stereocontrolled synthesis of highly substituted pyrrolidines, which are prevalent in natural products and pharmaceuticals. mdpi.comresearchgate.net While a direct example with this compound is not prominently documented, a related benzodioxole derivative has been used in the synthesis of a complex benzimidazole (B57391) containing a pyrrolidine moiety, showcasing the utility of this building block in constructing such scaffolds. researchgate.net

Formation of Furanone and Related Heterocycles

Intermediate in Isoquinoline (B145761) and Other Polycyclic Syntheses

The synthesis of isoquinolines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, can potentially involve intermediates derived from this compound. pharmaguideline.comnih.gov One established method for the synthesis of substituted isoquinolines is the Heck reaction, which couples a vinyl group with an aryl halide. thieme-connect.de In this context, the acrylate moiety of this compound could serve as the vinyl component in a palladium-catalyzed cross-coupling reaction with a suitably substituted aryl halide to construct the core isoquinoline scaffold. Additionally, related benzodioxole-containing building blocks have been used in the synthesis of complex polycyclic systems, such as tetrahydrobenzo[h]quinoline derivatives, through multi-component reactions. nih.gov

Application in Natural Product Total Synthesis

The 1,3-benzodioxole (B145889) moiety is a key structural feature in a multitude of natural products, many of which exhibit significant biological activity. While the direct application of this compound in a completed total synthesis of a natural product is not widely reported, its potential as a versatile building block in such endeavors is clear. The combination of the benzodioxole ring and the reactive acrylate functionality makes it an attractive starting material for the synthesis of complex intermediates en route to natural product targets. Its ability to participate in reactions that form key carbocyclic and heterocyclic rings is particularly valuable in the construction of intricate molecular architectures. The synthesis of natural product-like libraries often employs scaffolds that can be readily diversified, a role for which this compound is well-suited.

Advanced Analytical Methodologies for Compound Analysis

Chromatographic Techniques for Separation and Purity

Chromatography is indispensable for the analysis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, providing powerful tools for separation, purity verification, and quantitative assessment.

Gas Chromatography (GC) for Quantitative Purity Assessment

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust method for the quantitative purity assessment of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. libretexts.org

For quantitative analysis, a known amount of an internal standard can be added to the sample to correct for variations in injection volume and detector response. libretexts.org The purity of this compound is calculated by comparing its peak area to that of the internal standard against a pre-established calibration curve. Methodologies developed for other acrylate (B77674) esters, such as ethyl acrylate, demonstrate the high precision and accuracy of GC-FID for this purpose. brjac.com.br

Table 2: Typical GC-FID Parameters for Quantitative Analysis of Acrylate Esters

Parameter Value
Column Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or similar brjac.com.br
Carrier Gas Helium or Nitrogen brjac.com.br
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 275 °C brjac.com.br
Oven Program Start at 60°C, ramp to 280°C at 10°C/min, hold for 5 min

| Injection Mode | Split (e.g., 25:1 ratio) brjac.com.br |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of the synthesis of this compound. The synthesis, often a Horner-Wadsworth-Emmons or Wittig reaction, involves the condensation of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) with an appropriate phosphorus ylide. researchgate.net

During the reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside spots of the starting materials (e.g., piperonal) and a "co-spot" containing both the reaction mixture and the starting material. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297). The progress is monitored by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. libretexts.org Because the product, this compound, is less polar than the starting aldehyde, it will travel further up the plate, exhibiting a higher Retention Factor (Rf). The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is typically achieved under UV light, as the conjugated system of the product is UV-active. libretexts.org

Spectrophotometric Characterization Beyond Structural Elucidation

Spectrophotometric methods provide critical information on the electronic properties of the molecule, complementing the structural data obtained from other techniques.

Ultraviolet-Visible (UV-VIS) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-VIS) spectroscopy is a key technique for investigating the electronic properties of this compound. The molecule possesses an extended π-conjugated system, which includes the benzodioxole ring, the acrylate C=C double bond, and the carbonyl group (C=O). This conjugation is responsible for the compound's ability to absorb light in the UV region of the electromagnetic spectrum.

The absorption spectrum is characterized by strong bands resulting from π → π* electronic transitions. Studies on structurally similar ethyl cinnamate (B1238496) and its derivatives show a maximum absorption (λmax) of around 310 nm. nih.govresearchgate.net The presence of the electron-donating 1,3-benzodioxole (B145889) moiety attached to the phenyl ring is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted ethyl cinnamate, due to the extension of the conjugated system. This absorption profile is fundamental to the compound's potential applications, including its use as a UV filter. kemdikbud.go.id

Table 3: Experimental and Expected UV-Vis Absorption Data in Methanol

Compound Chromophore System Expected λmax (nm) Type of Transition
Ethyl Cinnamate Phenyl-CH=CH-COOEt ~270-280 π → π*
Ethyl 4-methoxycinnamate Methoxy-phenyl-CH=CH-COOEt ~310 researchgate.net π → π*

| This compound | Benzodioxolyl-CH=CH-COOEt | ~310-320 | π → π* |

Q & A

Q. What are the optimized synthetic routes for Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate, and how do reaction conditions influence yield and stereoselectivity?

The compound is synthesized via base-catalyzed aldol condensation of 1-(1,3-benzodioxol-5-yl)ethanone with ethyl acrylate derivatives. For example, KOH in ethanol facilitates Michael addition followed by cyclization to form cyclohexenone derivatives . Column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) is critical for purification, achieving yields up to 94% . Stereoselectivity depends on catalysts and solvents; for instance, organocatalytic approaches using chiral catalysts yield enantiopure pyrrolidinone derivatives (e.g., 90% ee) .

Q. How is the molecular geometry of this compound validated experimentally?

X-ray crystallography is the gold standard. Programs like SHELX and ORTEP-III are used for structure solution and refinement . For example, single-crystal studies confirm the (E)-configuration and planarity of the acrylate moiety, with bond lengths (e.g., C=C at ~1.34 Å) aligning with DFT calculations . IR and NMR (¹H/¹³C) data validate functional groups, such as the benzodioxole ring (C-O-C bending at ~940 cm⁻¹) and acrylate protons (δ 6.3–7.8 ppm) .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263) and fragmentation patterns .
  • ¹H/¹³C NMR : Assigns regiochemistry; deshielded vinyl protons (δ ~6.5–7.5 ppm) confirm the (E)-configuration .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and benzodioxole C-O-C vibrations .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in crystallographic data for this compound derivatives?

Density Functional Theory (DFT) optimizes molecular geometries and calculates puckering parameters (e.g., Cremer-Pople coordinates) for non-planar rings . Discrepancies between experimental and computed bond angles (e.g., C-C-O in benzodioxole) may arise from crystal packing effects, which can be modeled using software like Gaussian .

Q. What mechanistic insights explain unexpected byproducts in the bromination of this compound derivatives?

Bromination at the α-position of the acrylate group can lead to diradical intermediates, resulting in side products like dibrominated thienoindoles. Control experiments with radical scavengers (e.g., TEMPO) and low-temperature NMR (< −20°C) help identify transient intermediates . Kinetic studies (e.g., monitoring via HPLC) reveal that excess Br₂ or prolonged reaction times favor dimerization .

Q. How do substituents on the benzodioxole ring influence biological activity in related acrylate derivatives?

Electron-withdrawing groups (e.g., nitro at C-6) enhance electrophilicity, increasing reactivity with nucleophilic targets like thiols in enzymes. In vitro assays show that 6-nitro derivatives exhibit IC₅₀ values ~10 µM against aldose reductase, compared to ~50 µM for unsubstituted analogs . SAR studies correlate logP values (e.g., ~2.5 for nitro derivatives) with membrane permeability .

Q. What methodologies enable enantioselective synthesis of pyrrolidinone derivatives from this compound?

Chiral organocatalysts (e.g., L-proline derivatives) induce asymmetric Michael addition to α,β-unsaturated esters. For example, (2S,3R,4R)-configured pyrrolidinones are synthesized with 82–90% ee using cinchona alkaloid catalysts. Key parameters include solvent polarity (e.g., toluene for high enantioselectivity) and temperature (−20°C to slow racemization) .

Methodological Challenges

Q. Why do SHELX-refined structures sometimes show higher R-factors compared to newer software, and how can this be mitigated?

SHELX’s robustness with twinned or low-resolution data may trade off precision. Using Olex2 for initial model building followed by SHELXL refinement reduces R₁ by ~0.02. Incorporating hydrogen bond restraints and TLS parameterization for thermal motion further improves accuracy .

Q. How can conflicting NMR data for similar acrylate derivatives be reconciled?

Dynamic effects (e.g., rotamerism about the ester group) cause signal splitting. Variable-temperature NMR (VT-NMR) at −40°C coalesces doublets into singlets, confirming conformational exchange. 2D NOESY correlations (e.g., between benzodioxole H-5 and acrylate H-β) resolve stereochemical ambiguities .

Tables

Table 1: Key Spectral Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
6-Nitro derivative6.95 (d, J=16 Hz), 7.2–7.8 (m)165.2 (C=O), 148.1 (NO₂)1715 (C=O), 1520 (NO₂)
Pyrrolidinone analog4.25 (q, OCH₂), 3.10 (m, pyrrolidine)174.8 (C=O), 102.5 (O-C-O)1680 (C=O), 1250 (C-O-C)

Table 2: Yield Optimization in Synthesis

CatalystSolventTemp (°C)Yield (%)ee (%)
KOHEthanol8063
L-ProlineToluene−205890
CinchonaCHCl₃255282

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.